

Mureidomycin D chemical structure and molecular formula C40H53N9O13S

Author: BenchChem Technical Support Team. Date: December 2025



Mureidomycin D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mureidomycin D is a member of the mureidomycin family of peptidyl-nucleoside antibiotics produced by Streptomyces flavidovirens.[1] This class of antibiotics exhibits potent and specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen.[1][2] The molecular formula of **Mureidomycin D** is C40H53N9O13S.[3] Its unique chemical structure and mechanism of action, involving the inhibition of bacterial cell wall biosynthesis, make it a subject of significant interest in the development of novel antimicrobial agents. This guide provides a comprehensive overview of **Mureidomycin D**, including its chemical properties, biological activity, and the experimental protocols for its study.

Chemical Structure and Properties

Mureidomycin D is a complex molecule characterized by a peptidyl chain linked to a modified uridine nucleoside.[4]

Molecular Formula: C40H53N9O13S[3]

The chemical structure, as sourced from PubChem, is presented below:



Image of the chemical structure of **Mureidomycin D** would be placed here.

Physicochemical Properties of Mureidomycins:

Property	Mureidomycin A	Mureidomycin B	Mureidomycin C	Mureidomycin D
Molecular Formula	C38H48N8O12S	C38H50N8O12S	C40H51N9O13S	C40H53N9O13S
Molecular Weight (g/mol)	840.9	842.9	897.9	899.96
Appearance	Amphoteric white powder	Amphoteric white powder	Amphoteric white powder	Amphoteric white powder
Solubility	Soluble in methanol and water	Soluble in methanol and water	Soluble in methanol and water	Soluble in methanol and water

This table summarizes key physicochemical properties of the mureidomycin family of compounds.[1]

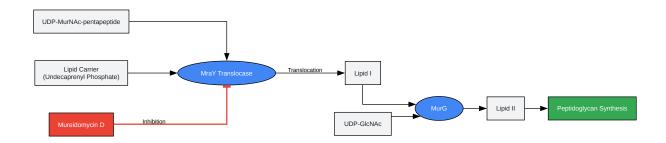
Biological Activity and Mechanism of Action

Mureidomycins, including **Mureidomycin D**, demonstrate specific and potent bactericidal activity against Pseudomonas aeruginosa.[1][2] Their mechanism of action involves the inhibition of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall.[5]

Specifically, mureidomycins target and inhibit the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[6] MraY is essential for the translocation of peptidoglycan precursors across the bacterial cytoplasmic membrane. By inhibiting this enzyme, mureidomycins block the formation of the bacterial cell wall, leading to the formation of osmotically sensitive spheroplasts and subsequent cell lysis.[2][5]

The following diagram illustrates the inhibition of the peptidoglycan synthesis pathway by **Mureidomycin D**.





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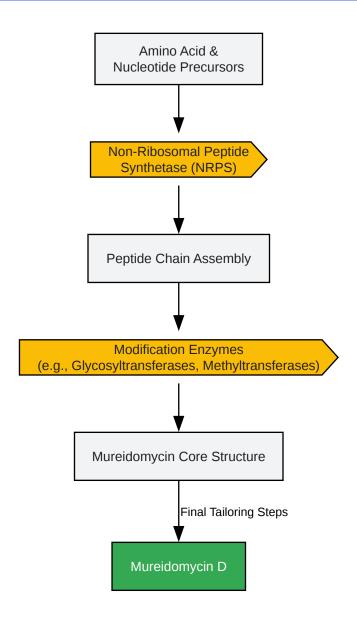
Caption: Inhibition of MraY translocase by Mureidomycin D, blocking peptidoglycan synthesis.

Mureidomycin Biosynthesis

The biosynthesis of mureidomycins is a complex process involving a dedicated gene cluster in Streptomyces. This pathway utilizes non-ribosomal peptide synthetase (NRPS) machinery to assemble the peptide chain and involves several enzymatic modifications to produce the final complex structure.

The diagram below outlines the general workflow for the biosynthesis of the mureidomycin core structure.





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Caption: General workflow for the biosynthesis of Mureidomycin D.

Experimental Protocols Fermentation and Isolation of Mureidomycins

Mureidomycins are produced by the fermentation of Streptomyces flavidovirens. The following is a general protocol for their production and isolation.[1]

4.1.1. Fermentation



- Inoculum Preparation: Prepare a seed culture of S. flavidovirens in a suitable medium (e.g., Tryptic Soy Broth) and incubate at 28°C for 48-72 hours with shaking.
- Production Culture: Inoculate a production medium with the seed culture. A typical production medium may contain glucose, yeast extract, malt extract, and mineral salts.
- Incubation: Incubate the production culture at 28°C for 5-7 days with vigorous aeration and agitation.
- Monitoring: Monitor the production of mureidomycins using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

4.1.2. Isolation and Purification

- Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.
- Adsorption Chromatography: Apply the clarified broth to a non-ionic adsorbent resin column (e.g., Amberlite XAD-2).
- Elution: Wash the column with water and then elute the mureidomycins with an organic solvent, such as methanol or acetone.
- Ion-Exchange Chromatography: Further purify the crude extract using cation-exchange chromatography (e.g., CM-Sephadex).
- Gel Filtration Chromatography: As a final purification step, use gel filtration chromatography (e.g., Sephadex G-25) to separate the different mureidomycin components.
- Lyophilization: Lyophilize the purified fractions to obtain the mureidomycins as a white powder.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.



- Prepare Bacterial Inoculum: Culture P. aeruginosa in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.
- Prepare Antibiotic Dilutions: Prepare a series of two-fold dilutions of Mureidomycin D in a 96-well microtiter plate using Mueller-Hinton Broth.
- Inoculate Microtiter Plate: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Spheroplast Formation Assay

The ability of **Mureidomycin D** to induce spheroplast formation in P. aeruginosa can be observed microscopically.

- Bacterial Culture: Grow P. aeruginosa to the mid-logarithmic phase in a suitable broth.
- Treatment: Add Mureidomycin D at a concentration at or above its MIC to the bacterial culture.
- Incubation: Incubate the treated culture at 37°C for a few hours.
- Microscopic Observation: Prepare a wet mount of the treated culture and observe under a
 phase-contrast microscope. The formation of spherical, osmotically fragile cells
 (spheroplasts) indicates the inhibition of cell wall synthesis.

Conclusion

Mureidomycin D represents a promising class of antibiotics with a specific and potent activity against P. aeruginosa. Its unique structure and mechanism of action provide a valuable scaffold for the development of new therapeutic agents to combat antibiotic-resistant infections. The



experimental protocols outlined in this guide offer a foundation for researchers to further investigate the properties and potential applications of this important natural product.

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